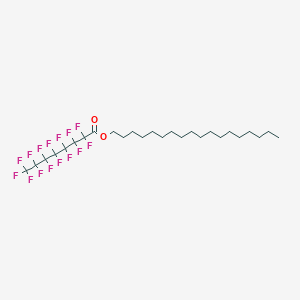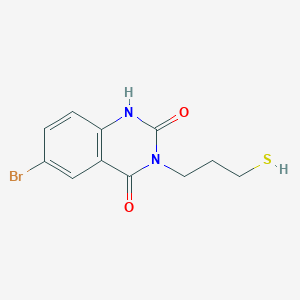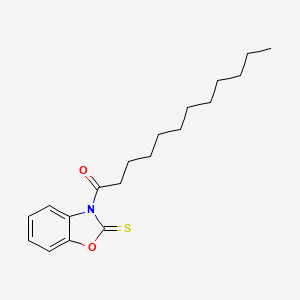
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane is a macrocyclic compound that contains oxygen, sulfur, and nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxa-7,13-dithia-10-azacyclopentadecane typically involves the reaction of diethylene glycol with thiourea and formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired macrocyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as mercury (Hg²⁺), silver (Ag⁺), and lead (Pb²⁺).
Oxidation and Reduction: Can participate in redox reactions, particularly when complexed with metal ions.
Substitution Reactions: The sulfur and nitrogen atoms in the ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., HgCl₂, AgNO₃) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Metal Complexes: Stable complexes with metal ions, which can be used in various analytical and industrial applications.
Oxidized Products: Depending on the oxidizing agent, various oxidized forms of the compound can be obtained.
Substituted Derivatives: Substitution reactions yield derivatives with different functional groups attached to the sulfur or nitrogen atoms.
Scientific Research Applications
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and to develop new catalysts.
Biology: Employed in the design of fluorescent probes for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for removing toxic metal ions from the body.
Industry: Utilized in the development of sensors for environmental monitoring and in the purification of industrial effluents.
Mechanism of Action
The mechanism by which 1,4-dioxa-7,13-dithia-10-azacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen, oxygen, and sulfur atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This complexation can alter the chemical and physical properties of the metal ions, making them more detectable or easier to remove from solutions.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A macrocyclic compound with four oxygen atoms in the ring, known for its ability to complex with metal ions.
1,4,7,10-Tetrathiacyclododecane: Contains four sulfur atoms in the ring and is used in similar applications as 1,4-dioxa-7,13-dithia-10-azacyclopentadecane.
1,4,7-Triazacyclononane: A macrocyclic compound with three nitrogen atoms, used in coordination chemistry and catalysis.
Uniqueness
This compound is unique due to its mixed donor atoms (oxygen, sulfur, and nitrogen), which provide a versatile coordination environment for metal ions. This versatility makes it particularly useful in applications requiring selective and stable metal ion complexation.
Properties
IUPAC Name |
1,4-dioxa-7,13-dithia-10-azacyclopentadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S2/c1-7-14-9-5-12-3-4-13-6-10-15-8-2-11-1/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMVWEGRBWZCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCOCCOCCSCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470513 |
Source


|
| Record name | 1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150602-89-4 |
Source


|
| Record name | 1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
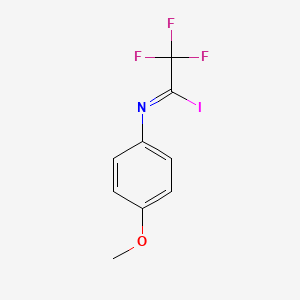
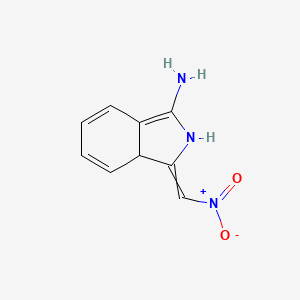
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
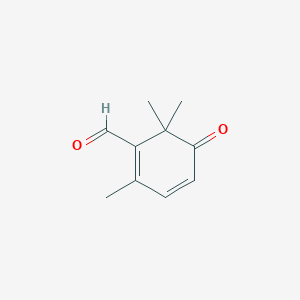
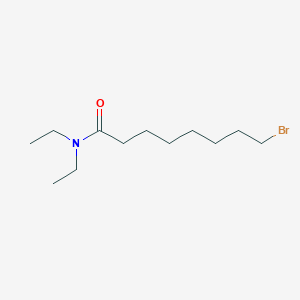
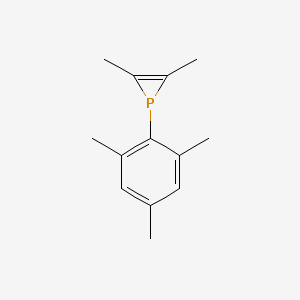

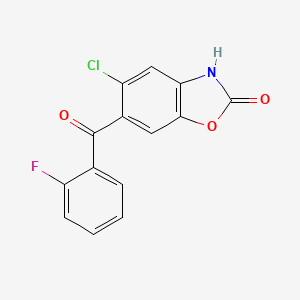

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
